molecular formula C20H26ClN3O2 B13256495 Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13256495
M. Wt: 375.9 g/mol
InChI Key: DPSZRWHGWHZXCK-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • Chloromethyl substituent at position 3, introducing electrophilic reactivity for further derivatization.
  • 3-Methylbutan-2-yl (isoamyl) group at position 2, contributing steric bulk and hydrophobicity.

Properties

Molecular Formula

C20H26ClN3O2

Molecular Weight

375.9 g/mol

IUPAC Name

benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C20H26ClN3O2/c1-14(2)15(3)19-17(11-21)24-10-9-23(12-18(24)22-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3

InChI Key

DPSZRWHGWHZXCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

    Addition of the Benzyl Group: Benzylation can be carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

(a) Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-imidazo[1,2-a]pyrazine-7-carboxylate
  • Substituent : Hydroxymethyl (vs. chloromethyl in the target compound).
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility but reducing electrophilic reactivity. This derivative may exhibit altered pharmacokinetics compared to the chloromethyl analog .
(b) Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-imidazo[1,2-a]pyrazine-7-carboxylate
  • Substituent : Chlorosulfonylmethyl (vs. chloromethyl).
  • This compound’s molecular weight (440 g/mol) is significantly higher than the target compound’s, likely affecting membrane permeability .

Substituent Variations at Position 2

(a) Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-imidazo[1,2-a]pyrazine-7-carboxylate
  • Substituent : Difluoromethyl at position 2 (vs. isoamyl in the target compound).
  • Impact : The difluoromethyl group introduces electronegativity and metabolic stability due to fluorine’s inertness. This compound (MW: 337.32 g/mol) is lighter than the target, suggesting improved solubility .
(b) Benzyl 2-(difluoromethyl)-3-(chloromethyl)-imidazo[1,2-a]pyrazine-7-carboxylate
  • Substituent : Difluoromethyl at position 2 and chloromethyl at position 3.
  • Impact : Combines electrophilic chloromethyl with fluorinated hydrophobicity. Such hybrids are often explored for balanced bioavailability and target engagement in drug discovery .

Functional Group Modifications

(a) Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-imidazo[1,2-a]pyrazine-7-carboxylate
  • Substituent: Aminomethyl at position 3 (vs. chloromethyl).
  • Impact : The amine group enables conjugation or salt formation, enhancing solubility. However, reduced electrophilicity may limit its utility in covalent inhibitor design .

Research Implications

  • Chloromethyl vs. Hydroxymethyl : The chloromethyl group’s reactivity makes the target compound more suitable for covalent drug design, whereas hydroxymethyl derivatives may prioritize solubility .
  • Fluorinated Analogs : Difluoromethyl-containing analogs (e.g., ) highlight trends in fluorination to improve metabolic stability and binding affinity.
  • Synthetic Flexibility : The diversity of substituents (e.g., sulfonyl, amine) underscores the scaffold’s adaptability for structure-activity relationship (SAR) studies .

Biological Activity

Benzyl 3-(chloromethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2060057-14-7) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C20_{20}H26_{26}ClN3_3O2_2
  • Molecular Weight : 375.9 g/mol
  • Structure : The compound features a chloromethyl group and an imidazo[1,2-a]pyrazine core which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of imidazo[1,2-a]pyrazines have shown high potential in inhibiting cancer cell proliferation in various human cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These findings suggest that the imidazo[1,2-a]pyrazine structure may play a critical role in the inhibition of tumor growth and could be leveraged for developing new anticancer therapies .

Antimicrobial Activity

The compound's structural components may also contribute to its antimicrobial properties. Research on related pyrazine derivatives has shown effectiveness against pathogens such as Enterococcus faecalis. These studies highlight the potential for this compound to serve as a lead compound for antibiotic development .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The chloromethyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of critical biological pathways involved in cell proliferation and survival.

Enzyme Inhibition Studies

Inhibition studies have shown that similar compounds can inhibit cholinesterases (AChE and BChE), which are crucial in neurotransmission and are implicated in diseases such as Alzheimer's . The mechanism involves binding at the active site of these enzymes, thereby preventing substrate hydrolysis.

Case Studies

Several case studies have explored the efficacy of imidazo[1,2-a]pyrazines in preclinical models:

  • Study on Antitumor Activity : A study investigated the effects of various imidazo[1,2-a]pyrazine derivatives on human lung cancer cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptotic effects noted at higher concentrations.
  • Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

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